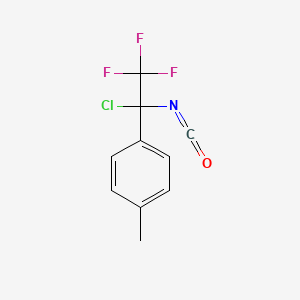
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene is a chemical compound with the molecular formula C10H7ClF3NO and a molecular weight of 249.62 g/mol This compound is characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoro-1-isocyanatoethyl group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzene with 1-chloro-2,2,2-trifluoroethyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form urea and carbamate derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
58593-90-1 |
|---|---|
Molekularformel |
C10H7ClF3NO |
Molekulargewicht |
249.61 g/mol |
IUPAC-Name |
1-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H7ClF3NO/c1-7-2-4-8(5-3-7)9(11,15-6-16)10(12,13)14/h2-5H,1H3 |
InChI-Schlüssel |
ZBQHJFDDMBYLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
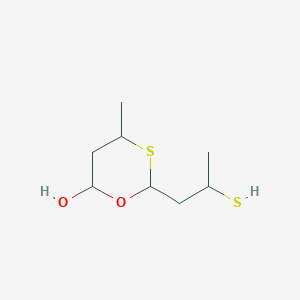
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
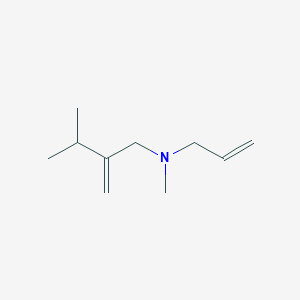
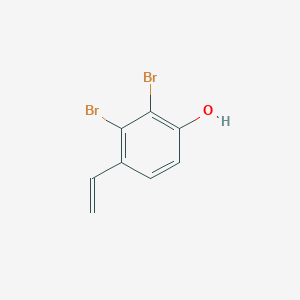
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
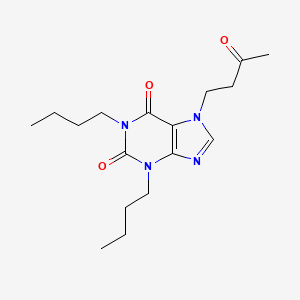
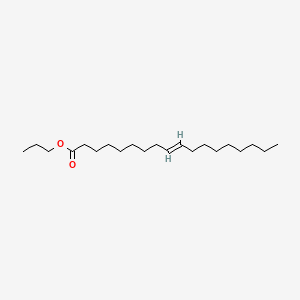
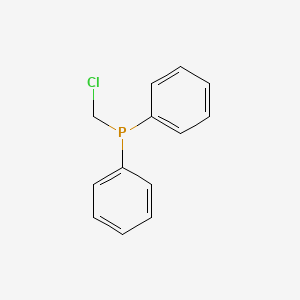


![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
